molecular formula C19H15ClN2O4 B3941408 (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B3941408
M. Wt: 370.8 g/mol
InChI Key: QNNYCICXXFUTTR-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a chloro-hydroxyphenyl group and a dimethylphenyl group attached to a diazinane-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the preparation of the diazinane-trione core, followed by the introduction of the chloro-hydroxyphenyl and dimethylphenyl groups through various organic reactions. Common reagents used in these steps include chlorinating agents, hydroxylating agents, and methylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process might include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenyl derivative.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine can produce an amino derivative.

Scientific Research Applications

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which (5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets and pathways. The chloro-hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The diazinane-trione core can participate in redox reactions, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chloro-substituted aromatic ring but lacks the diazinane-trione core.

    Carboxymethyl chitosan: A compound with similar biological applications but different chemical structure and properties.

Uniqueness

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione: is unique due to its combination of a chloro-hydroxyphenyl group and a diazinane-trione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-10-3-4-11(2)15(7-10)22-18(25)13(17(24)21-19(22)26)8-12-5-6-16(23)14(20)9-12/h3-9,23H,1-2H3,(H,21,24,26)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNYCICXXFUTTR-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 2
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 4
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione

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